2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine
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Overview
Description
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
2-(2,3,5,6-Tetrafluorophenoxy)ethan-1-amine stands out due to its high fluorine content, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Properties
CAS No. |
110225-29-1 |
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Molecular Formula |
C8H7F4NO |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrafluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H7F4NO/c9-4-3-5(10)7(12)8(6(4)11)14-2-1-13/h3H,1-2,13H2 |
InChI Key |
BFYCZIBBVUZKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OCCN)F)F |
Origin of Product |
United States |
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